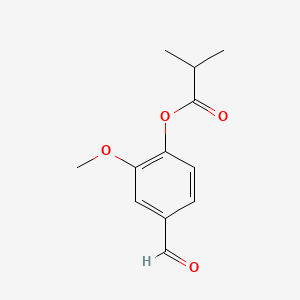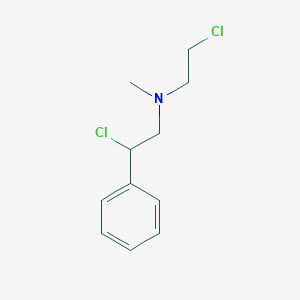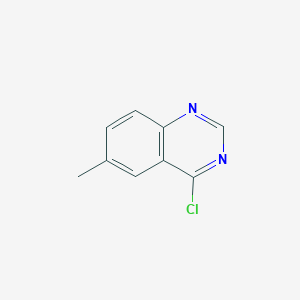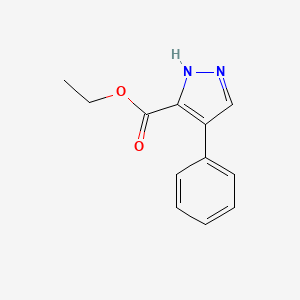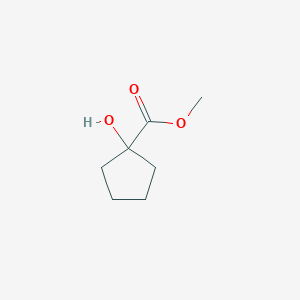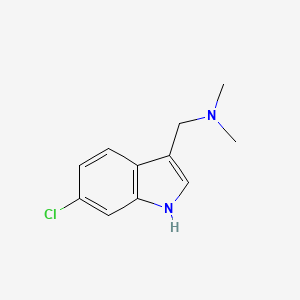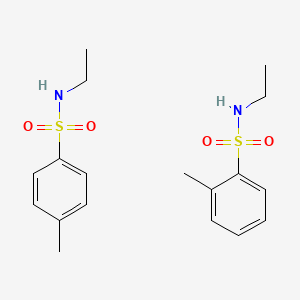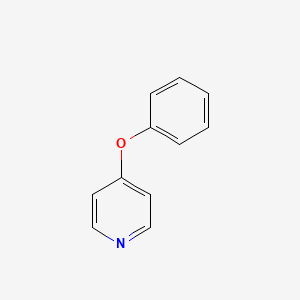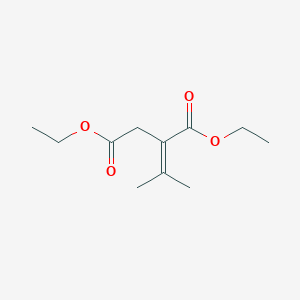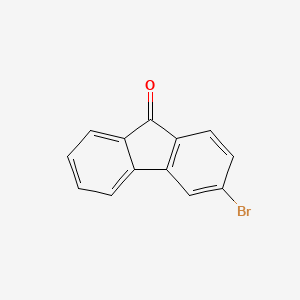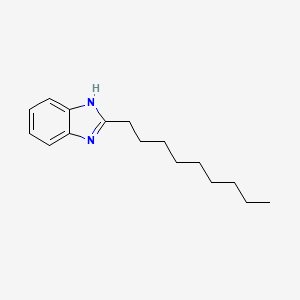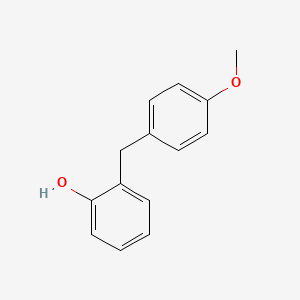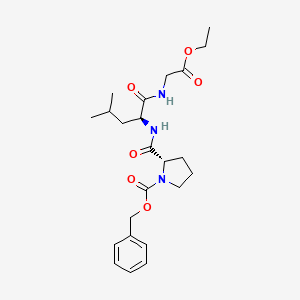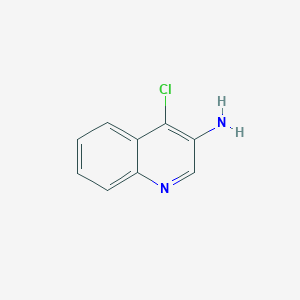
4-Chloroquinolin-3-amine
Descripción general
Descripción
4-Chloroquinolin-3-amine, also known as 3-amino-4-chloroquinoline, is a compound with the molecular formula C9H7ClN2 . It has a molecular weight of 178.62 g/mol .
Synthesis Analysis
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4-Chloroquinolin-3-amine consists of a benzene ring fused with a pyridine moiety . The compound has a chlorine atom at the 4th position and an amino group at the 3rd position of the quinoline ring .Chemical Reactions Analysis
Quinoline and its analogues have been reported to undergo a wide range of reactions for the construction of the scaffold and its functionalization . These reactions are crucial for the synthesis of biologically and pharmaceutically active quinoline and its analogues .Physical And Chemical Properties Analysis
4-Chloroquinolin-3-amine has a density of 1.4±0.1 g/cm³ . Its boiling point is 308.1±22.0 °C at 760 mmHg . The compound has a molar refractivity of 51.3±0.3 cm³ . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .Aplicaciones Científicas De Investigación
4-Chloroquinolin-3-amine is a derivative of quinoline, a heterocyclic aromatic compound . Quinoline and its derivatives have received considerable attention in the field of medicinal chemistry due to their broad spectrum of bioactivity . Here are some potential applications:
-
Pharmaceutical Research
- Quinoline is a core template in drug design . Various derivatives of bioactive quinolines have been synthesized and studied for their potential medicinal properties .
- The methods of application or experimental procedures involve various synthetic approaches .
- The outcomes of these studies have shown that quinoline is an important pharmacophore due to its benefits in medicinal chemistry research .
-
Synthetic Organic Chemistry
- Quinoline has versatile applications in the field of synthetic organic chemistry .
- It plays a major role in the synthesis of various organic compounds .
- The methods involve classical synthesis protocols as well as transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
- The outcomes of these syntheses have led to the construction of various organic compounds .
-
Antimalarial Research
- Quinoline and its derivatives have been extensively studied for their antimalarial properties .
- The methods of application involve the synthesis of various quinoline derivatives and testing their efficacy against malaria parasites .
- The outcomes of these studies have shown that some quinoline derivatives exhibit potent antimalarial activity .
-
Antimicrobial Research
- Quinoline derivatives have shown good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- The methods involve the synthesis of various quinoline derivatives and testing their efficacy against different microbial species .
- The outcomes of these studies have shown that some quinoline derivatives exhibit potent antimicrobial activity .
-
Anticancer Research
- Quinoline derivatives have been studied for their potential anticancer properties .
- The methods of application involve the synthesis of various quinoline derivatives and testing their efficacy against different cancer cell lines .
- The outcomes of these studies have shown that some quinoline derivatives exhibit potent anticancer activity .
-
Anti-HIV Research
- Quinoline derivatives have been studied for their potential anti-HIV properties .
- The methods of application involve the synthesis of various quinoline derivatives and testing their efficacy against HIV .
- The outcomes of these studies have shown that some quinoline derivatives exhibit potent anti-HIV activity .
-
Anti-AIDS Research
- Quinoline derivatives have been studied for their potential anti-HIV properties .
- The methods of application involve the synthesis of various quinoline derivatives and testing their efficacy against HIV .
- The outcomes of these studies have shown that some quinoline derivatives exhibit potent anti-HIV activity .
-
Antibacterial Research
- Quinoline derivatives have shown good antibacterial activity against various bacterial species .
- The methods involve the synthesis of various quinoline derivatives and testing their efficacy against different bacterial species .
- The outcomes of these studies have shown that some quinoline derivatives exhibit potent antibacterial activity .
-
Antifungal Research
- Quinoline derivatives have been studied for their potential antifungal properties .
- The methods of application involve the synthesis of various quinoline derivatives and testing their efficacy against different fungal species .
- The outcomes of these studies have shown that some quinoline derivatives exhibit potent antifungal activity .
-
Antidepressant Research
- Quinoline derivatives have been studied for their potential antidepressant properties .
- The methods of application involve the synthesis of various quinoline derivatives and testing their efficacy in models of depression .
- The outcomes of these studies have shown that some quinoline derivatives exhibit potent antidepressant activity .
-
Anticonvulsant Research
- Quinoline derivatives have been studied for their potential anticonvulsant properties .
- The methods of application involve the synthesis of various quinoline derivatives and testing their efficacy in models of epilepsy .
- The outcomes of these studies have shown that some quinoline derivatives exhibit potent anticonvulsant activity .
-
Antiviral Research
- Quinoline derivatives have been studied for their potential antiviral properties .
- The methods of application involve the synthesis of various quinoline derivatives and testing their efficacy against different viruses .
- The outcomes of these studies have shown that some quinoline derivatives exhibit potent antiviral activity .
Safety And Hazards
The safety data sheet of 4-Chloroquinolin-3-amine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . The compound is labeled with the GHS07 pictogram and has hazard statements H302, H315, H319, and H335 .
Direcciones Futuras
Recent research data highlights the versatile applications of quinoline and its analogues in the fields of industrial and synthetic organic chemistry . The synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been the focus of recent studies . Further development and increased utilization of biocatalysis for the production of drugs with emphasis on green chemistry can be expected .
Propiedades
IUPAC Name |
4-chloroquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWICNGJRPKVYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355793 | |
| Record name | 4-chloroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinolin-3-amine | |
CAS RN |
58401-43-7 | |
| Record name | 4-Chloro-3-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58401-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



